molecular formula C12H26O2 B14316356 1-[2-(Pentyloxy)ethoxy]pentane CAS No. 106003-55-8

1-[2-(Pentyloxy)ethoxy]pentane

Cat. No.: B14316356
CAS No.: 106003-55-8
M. Wt: 202.33 g/mol
InChI Key: LNVSOMKWPGPNOJ-UHFFFAOYSA-N
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Description

1-[2-(Pentyloxy)ethoxy]pentane is a symmetrical diether with the molecular formula C₁₂H₂₆O₂ and a molecular weight of 202.34 g/mol. Its structure consists of two pentyl chains connected via a central ethoxy bridge (-O-CH₂-CH₂-O-). This compound is characterized by its hydrophobic nature due to the long alkyl chains, balanced by the polar ether oxygen atoms, which confer moderate solubility in organic solvents.

Properties

CAS No.

106003-55-8

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

1-(2-pentoxyethoxy)pentane

InChI

InChI=1S/C12H26O2/c1-3-5-7-9-13-11-12-14-10-8-6-4-2/h3-12H2,1-2H3

InChI Key

LNVSOMKWPGPNOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCCOCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-(Pentyloxy)ethoxy]pentane can be synthesized through a Williamson ether synthesis reaction. This involves the reaction of an alkoxide ion with a primary alkyl halide. The general reaction scheme is as follows:

[ \text{R-O}^- + \text{R’-X} \rightarrow \text{R-O-R’} + \text{X}^- ]

In this case, the alkoxide ion is derived from pentanol, and the alkyl halide is 2-bromoethoxy pentane. The reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion.

Industrial Production Methods

Industrial production of 1-[2-(Pentyloxy)ethoxy]pentane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Pentyloxy)ethoxy]pentane can undergo various chemical reactions, including:

    Oxidation: The ether linkage can be oxidized to form peroxides or other oxidative products.

    Reduction: Reduction reactions can break the ether bond, yielding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ether oxygen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl^-, Br^-) or alkoxides (RO^-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Peroxides or aldehydes.

    Reduction: Alcohols.

    Substitution: New ethers or other substituted products.

Scientific Research Applications

1-[2-(Pentyloxy)ethoxy]pentane has various applications in scientific research:

    Chemistry: Used as a solvent or reagent in organic synthesis.

    Biology: Potential use in studying membrane permeability due to its amphiphilic nature.

    Medicine: Investigated for its potential as a drug delivery agent due to its ability to solubilize hydrophobic compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[2-(Pentyloxy)ethoxy]pentane involves its interaction with molecular targets through its ether linkage. The compound can act as a solvent, facilitating the dissolution and transport of hydrophobic molecules. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it useful in various applications.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of 1-[2-(Pentyloxy)ethoxy]pentane and Analogs
Compound Molecular Formula Functional Groups Key Structural Differences
1-[2-(Pentyloxy)ethoxy]pentane C₁₂H₂₆O₂ Ether (-O-) Symmetrical pentyl-ethoxy-pentyl backbone
2-(Pentyloxy)ethane-1-sulfonyl chloride C₇H₁₅ClO₃S Ether, sulfonyl chloride (-SO₂Cl) Sulfonyl chloride replaces one pentyl chain
1-[2,2-bis-(methoxymethyl)-3-pentyloxy-propoxy]-pentane C₁₇H₃₆O₄ Ether, methoxymethyl branches Branched methoxymethyl groups on central chain
2-(2-(Pentan-2-ylamino)ethoxy)ethan-1-ol C₉H₂₁NO₂ Ether, amine (-NH-) Amino group in ethoxy chain
2-(2-Hydroxyethoxy)ethyl pentanoate C₉H₁₈O₄ Ester (-COO-), hydroxyl (-OH) Ester group and terminal hydroxyl
Key Observations :
  • Symmetry vs. Asymmetry : The symmetrical structure of 1-[2-(Pentyloxy)ethoxy]pentane distinguishes it from analogs like 2-(Pentyloxy)ethane-1-sulfonyl chloride, which has a reactive sulfonyl chloride group. This symmetry may enhance thermal stability compared to branched or functionalized analogs .
  • Hydrophobicity: The two pentyl chains in the target compound likely increase hydrophobicity compared to compounds with polar substituents (e.g., hydroxyl or amino groups in ).

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Compound Boiling Point (°C) Solubility Reactivity Profile
1-[2-(Pentyloxy)ethoxy]pentane ~250–270 (est.) Low in water; high in organic solvents Stable to bases; inert under mild conditions
2-(Pentyloxy)ethane-1-sulfonyl chloride >300 Reacts with water Hydrolyzes to sulfonic acid
2-(2-Hydroxyethoxy)ethyl pentanoate ~220–240 Moderate in polar solvents Prone to hydrolysis (ester cleavage)
2-Methoxy-1-pentene ~120–130 Miscible with hydrocarbons Reactive at double bond (electrophilic addition)
Key Observations :
  • Thermal Stability : The absence of reactive functional groups (e.g., esters, sulfonyl chlorides) in 1-[2-(Pentyloxy)ethoxy]pentane suggests higher thermal stability compared to .
  • Solubility : The compound’s long alkyl chains likely reduce water solubility, aligning with trends observed in 2-(Pentyloxy)ethane-1-sulfonyl chloride .
  • Reactivity : Unlike esters () or alkenes (), the target compound’s ether linkages are chemically inert under neutral conditions, making it suitable as a solvent or surfactant.
Key Observations :
  • Industrial Utility: The target compound’s stability and hydrophobicity make it suitable for nonpolar solvent applications, contrasting with amino-substituted ethers () or esters (), which are more specialized.
  • Biological Interactions: Unlike amino- or hydroxy-substituted analogs (), 1-[2-(Pentyloxy)ethoxy]pentane is unlikely to exhibit significant bioactivity due to its inertness.

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